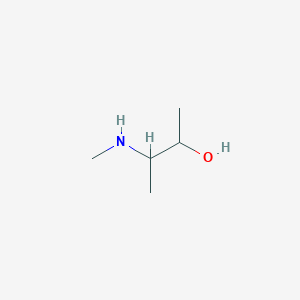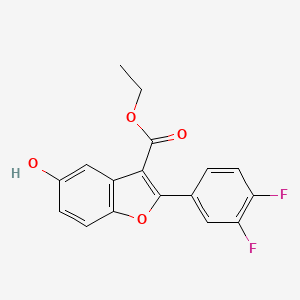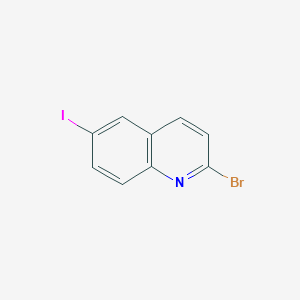
2-Bromo-6-iodoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound features a quinoline core with bromine and iodine substituents at the 2 and 6 positions, respectively. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-bromoaniline, followed by iodination. The reaction conditions often include the use of solvents like acetonitrile and reagents such as phosphorus oxychloride (POCl3) and sodium iodide (NaI) under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing environmental impact. Techniques such as transition metal-catalyzed reactions and green chemistry protocols are increasingly being adopted to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-6-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the quinoline core.
Coupling Reactions: It can form carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine (Br2) or iodine (I2) in the presence of a catalyst.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Major Products: The reactions yield various substituted quinoline derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2-Bromo-6-iodoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in drug discovery and design.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Bromo-6-iodoquinoline involves its interaction with specific molecular targets and pathways. The compound’s bromine and iodine substituents influence its binding affinity and reactivity with enzymes and receptors. These interactions can modulate biological processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparaison Avec Des Composés Similaires
- 4-Bromo-6-iodoquinoline
- 6-Bromo-4-iodoquinoline
- 6-Iodoquinoline
Comparison: Compared to its analogs, 2-Bromo-6-iodoquinoline exhibits unique reactivity due to the specific positioning of the bromine and iodine atomsFor instance, the compound’s substitution pattern can influence its electronic properties and steric effects, making it suitable for particular synthetic and medicinal chemistry applications .
Propriétés
Formule moléculaire |
C9H5BrIN |
|---|---|
Poids moléculaire |
333.95 g/mol |
Nom IUPAC |
2-bromo-6-iodoquinoline |
InChI |
InChI=1S/C9H5BrIN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H |
Clé InChI |
WIFJJNFFUPTDGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=N2)Br)C=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium Tris[3-(4-isopropylphenyl)-5-methyl-1-pyrazolyl]hydroborate](/img/structure/B13690249.png)
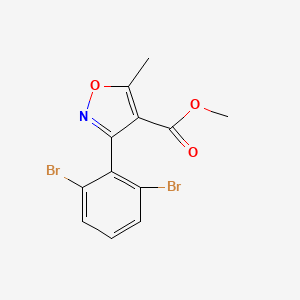




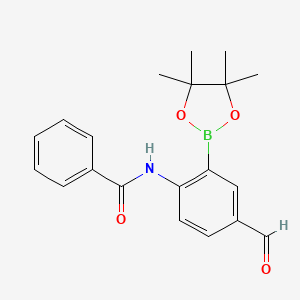

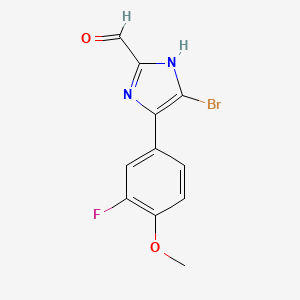


![8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13690306.png)
